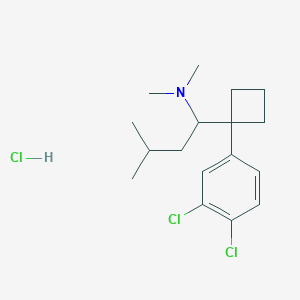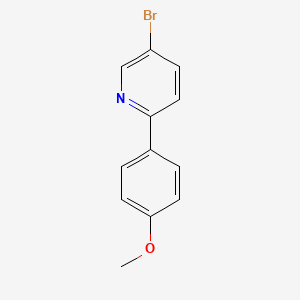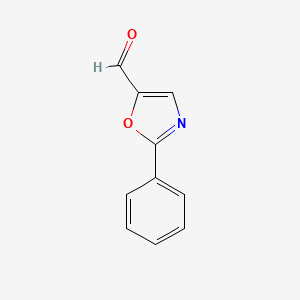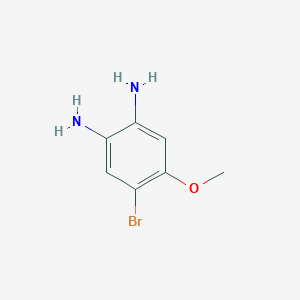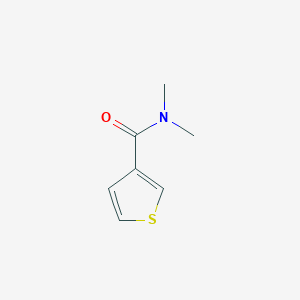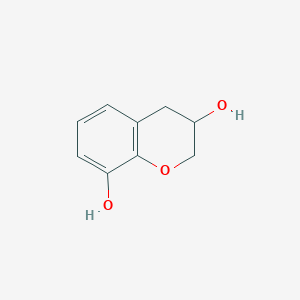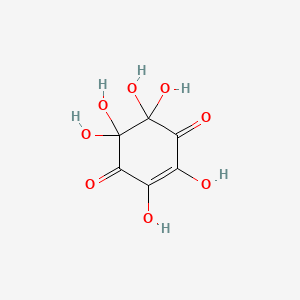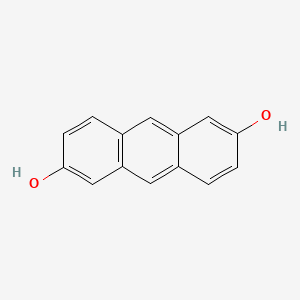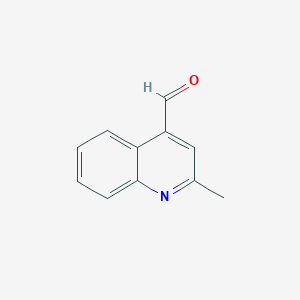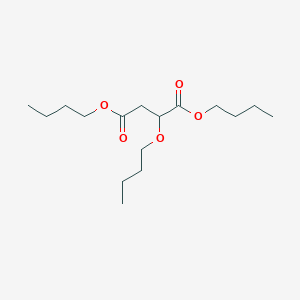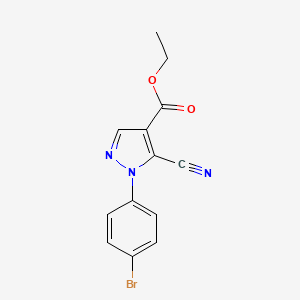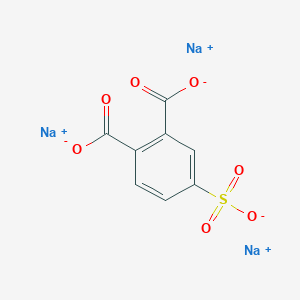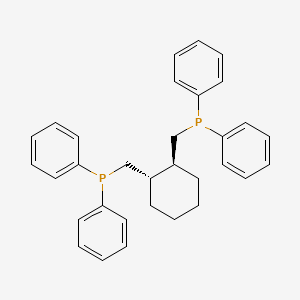
(1S,2S)-(+)-1,2-Bis(diphenylphosphinomethyl)cyclohexane
Descripción general
Descripción
The compound “(1S,2S)-(+)-1,2-Bis(diphenylphosphinomethyl)cyclohexane” is a type of organophosphorus compound. These compounds are commonly used in a variety of applications, including as ligands in coordination chemistry and as reagents in organic synthesis .
Synthesis Analysis
While specific synthesis methods for this compound were not found, disubstituted cyclohexanes like this one are often synthesized through reactions that introduce the desired substituents onto the cyclohexane ring .Physical And Chemical Properties Analysis
Without specific data, it’s difficult to provide an analysis of the physical and chemical properties of this compound .Aplicaciones Científicas De Investigación
Catalytic Applications
- Asymmetric Hydroformylation : This compound has been utilized as a chiral ligand in rhodium-catalyzed asymmetric hydroformylation, showing significant stereoselectivity (Hayashi et al., 1979).
- Catalyst Activity in Methyl Propanoate Production : It has also shown remarkable differences in catalyst activity and selectivity in the production of methyl propanoate versus CO−ethylene copolymer with a series of palladium complexes (Knight et al., 2000).
- Catalytic Activity in Allylic Alkylation : This compound has been used in palladium(II) complexes for catalytic activity in allylic alkylation (Sauthier et al., 2000).
Chiral Recognition and Hydrogenation
- Chiral Recognition in Catalytic Hydrogenation : It's been applied in cationic rhodium(I) complexes for chiral recognition in the catalytic hydrogenation of α-acylaminoacrylic acids (Kashiwabara et al., 1980).
- Asymmetric Hydrogenation of Ketones : Ruthenium complexes using this compound have been effective in the asymmetric hydrogenation of ketones (Doherty et al., 2007).
Structural and Chemical Properties
- Study of Carbon Monoxide Insertion : The compound has been studied for its role in the carbon monoxide insertion into a platinum(II) carbon σ-bond (Bennett & Rokicki, 1983).
- Synthesis and Structural Characterization : Its synthesis, structural characterization, and applications in various chemical reactions have been extensively documented, such as in the formation of 1,2-dioxanes (Nishino et al., 1991).
Other Applications
- Asymmetric Transfer Hydrogenation : The compound's role in asymmetric transfer hydrogenation has been explored (Gao et al., 1996).
- Use in Photoreduction of Nitrogen : It's been employed in the photoreduction of molecular nitrogen using specific complexes (Dziȩgielewski et al., 1997).
Direcciones Futuras
Propiedades
IUPAC Name |
[(1S,2S)-2-(diphenylphosphanylmethyl)cyclohexyl]methyl-diphenylphosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H34P2/c1-5-17-29(18-6-1)33(30-19-7-2-8-20-30)25-27-15-13-14-16-28(27)26-34(31-21-9-3-10-22-31)32-23-11-4-12-24-32/h1-12,17-24,27-28H,13-16,25-26H2/t27-,28-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZHMFQJEUXFZSS-VSGBNLITSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)CP(C2=CC=CC=C2)C3=CC=CC=C3)CP(C4=CC=CC=C4)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]([C@H](C1)CP(C2=CC=CC=C2)C3=CC=CC=C3)CP(C4=CC=CC=C4)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H34P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20505183 | |
| Record name | [(1S,2S)-Cyclohexane-1,2-diylbis(methylene)]bis(diphenylphosphane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20505183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
480.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,2S)-(+)-1,2-Bis(diphenylphosphinomethyl)cyclohexane | |
CAS RN |
70223-77-7 | |
| Record name | [(1S,2S)-Cyclohexane-1,2-diylbis(methylene)]bis(diphenylphosphane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20505183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



